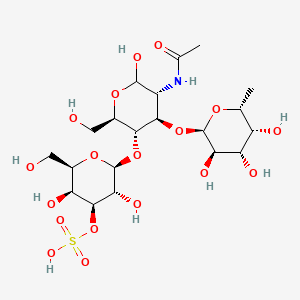

2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside is a useful research compound. Its molecular formula is C20H35NO18S and its molecular weight is 609.549. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Acetamido-2-deoxy-4-O-(3-sulfo-α-D-galactopyranosyl)-3-O-(α-L-fucopyranosyl)-D-glucopyranoside, commonly referred to as a sulfated oligosaccharide, is a complex carbohydrate that exhibits a variety of biological activities. Its structural complexity, characterized by the presence of fucose and galactose residues along with sulfation, suggests significant roles in biological processes such as cell signaling, immune response, and microbial interactions.

- Molecular Formula : C20H35N1O18S

- Molecular Weight : 609.55 g/mol

- CAS Number : 153153-62-9

Antimicrobial Properties

Research indicates that sulfated oligosaccharides like this compound can exhibit antimicrobial activity. Specifically, they may inhibit the growth of certain pathogens by interfering with their ability to adhere to host cells. For instance, studies have shown that similar sulfated carbohydrates can prevent the adhesion of bacteria such as Escherichia coli and Staphylococcus aureus to epithelial cells, thereby reducing infection rates.

Immunomodulatory Effects

Sulfated oligosaccharides are known to modulate immune responses. This compound can potentially enhance the activity of immune cells such as macrophages and dendritic cells. For example, studies have demonstrated that sulfated carbohydrates can stimulate the production of pro-inflammatory cytokines, which play a crucial role in the immune response against infections.

Role in Gut Microbiota

The compound may also influence gut microbiota composition. Human milk oligosaccharides (HMOs), structurally related to this compound, are known to promote the growth of beneficial gut bacteria such as Bifidobacteria. This suggests that 2-acetamido-2-deoxy-4-O-(3-sulfo-α-D-galactopyranosyl)-3-O-(α-L-fucopyranosyl)-D-glucopyranoside could similarly support gut health by fostering beneficial microbial communities.

Case Studies

-

Study on Antimicrobial Activity :

- A study conducted by Kitaoka et al. (2005) demonstrated that sulfated oligosaccharides derived from human milk exhibited significant inhibitory effects on pathogenic bacteria. The study highlighted that these compounds could be used in therapeutic applications to prevent bacterial infections in neonates.

-

Immunomodulation Research :

- Research published in the Journal of Immunology indicated that sulfated carbohydrates could enhance macrophage activation and promote a Th1 immune response. This suggests potential applications in vaccine development or immunotherapy.

-

Gut Health Implications :

- A review article on human milk oligosaccharides noted their role in promoting Bifidobacteria growth and modulating gut microbiota diversity. The implications for using similar sulfated oligosaccharides as prebiotics were discussed, suggesting a pathway for improving gut health and immune function.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibits adhesion of pathogens to host cells | Kitaoka et al., 2005 |

| Immunomodulatory | Stimulates cytokine production | Journal of Immunology |

| Supports Gut Health | Promotes growth of beneficial bacteria | Review on HMOs |

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO18S/c1-5-10(25)12(27)13(28)19(34-5)38-16-9(21-6(2)24)18(30)35-8(4-23)15(16)37-20-14(29)17(39-40(31,32)33)11(26)7(3-22)36-20/h5,7-20,22-23,25-30H,3-4H2,1-2H3,(H,21,24)(H,31,32,33)/t5-,7-,8-,9-,10+,11+,12+,13-,14-,15-,16-,17+,18?,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDFRWJUKVCUOT-UHHKXACBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)CO)O)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2NC(=O)C)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO18S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.